

physicochemical properties of 8-Bromo-5-chloroisoquinoline

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Compound of Interest

Compound Name: 8-Bromo-5-chloroisoquinoline

Cat. No.: B152761

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An In-depth Technical Guide to the Physicochemical Properties of **8-Bromo-5-chloroisoquinoline**

Introduction

8-Bromo-5-chloroisoquinoline is a halogenated heterocyclic compound built upon the isoquinoline scaffold—a fused benzene and pyridine ring system. As a functionalized aromatic structure, it serves as a crucial and versatile building block in the fields of medicinal chemistry, agrochemicals, and materials science. The specific positioning of the bromine and chlorine substituents creates a unique electronic and steric profile, enabling its participation in a wide array of chemical transformations, most notably in transition-metal-catalyzed cross-coupling reactions.^[1] This reactivity makes it an invaluable intermediate for the synthesis of more complex molecules with potential biological activity.^{[1][2]}

This guide provides a comprehensive overview of the core physicochemical properties of **8-Bromo-5-chloroisoquinoline**. It is intended for researchers, synthetic chemists, and drug development professionals, offering field-proven insights into its identification, synthesis, handling, and analytical validation. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Molecular Identity and Core Properties

The foundational step in utilizing any chemical compound is to establish its fundamental identity and physical characteristics. These properties dictate the conditions required for its

storage, handling, and application in synthetic protocols.

Table 1: Chemical Identifiers for **8-Bromo-5-chloroisoquinoline**

Identifier	Value	Source
IUPAC Name	8-bromo-5-chloroisoquinoline	[2] [3]
CAS Number	927801-25-0	[2] [4] [5]
Molecular Formula	C ₉ H ₅ BrClN	[2]
Molecular Weight	242.50 g/mol	[2] [6]
Canonical SMILES	<chem>C1=CC(=C2C=NC=CC2=C1Cl)Br</chem>	[2] [3]

| InChI Key | KIXRVDCXURGJAK-UHFFFAOYSA-N | [\[2\]](#) |

Table 2: Physicochemical Properties of **8-Bromo-5-chloroisoquinoline**

Property	Value	Notes & Causality
Appearance	Pale yellow to brownish solid; White to off-white crystalline powder	The color can vary based on purity; residual impurities from synthesis may impart a yellowish hue. [1] [7]
Melting Point	Data not available	The melting point for the isomer 5-Bromo-8-chloroisoquinoline is reported as 73-77°C. [7] A similar range is expected, but must be determined experimentally.
Boiling Point	Data not available	Due to its molecular weight and crystalline nature at room temperature, a high boiling point is expected, likely requiring vacuum distillation.
Solubility	Soluble in organic solvents (DMSO, ethanol); limited solubility in water	This is characteristic of halogenated aromatic compounds. The largely nonpolar ring system dominates, limiting aqueous solubility, while polarity is sufficient for dissolution in polar aprotic solvents. [1] [7]
Predicted XlogP3	3.4	This value indicates a significant degree of lipophilicity, suggesting the compound will preferentially partition into non-aqueous environments. [3]

| Topological Polar Surface Area | 12.9 Å² | The low TPSA, arising from the single nitrogen atom, is consistent with the compound's low water solubility and good membrane permeability

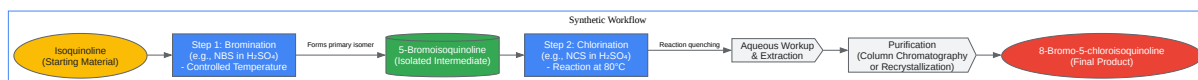
potential in medicinal chemistry contexts.[6] |

Synthesis and Reactivity

Synthetic Strategy: The Challenge of Regioselectivity

The synthesis of substituted isoquinolines is a non-trivial challenge governed by the principles of electrophilic aromatic substitution. The isoquinoline nucleus is electron-poor, making direct halogenation difficult without activating conditions or catalysts.[8][9] Furthermore, directing incoming electrophiles to specific positions requires careful control of reagents and reaction conditions to overcome the formation of undesired isomers.[10][11]

A plausible and efficient synthesis of **8-Bromo-5-chloroisoquinoline** would likely proceed via a two-step halogenation of the isoquinoline core. The choice of solvent, such as concentrated sulfuric acid, is critical as it protonates the isoquinoline nitrogen, further deactivating the pyridine ring and directing substitution towards the benzene ring.[10] Temperature control is paramount to ensure regioselectivity and prevent the formation of di- and tri-substituted byproducts.[10]



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Caption: Proposed synthetic workflow for **8-Bromo-5-chloroisoquinoline**.

Exemplary Synthetic Protocol

This protocol is adapted from established methods for the synthesis of the related isomer, 5-bromo-8-chloroisoquinoline.[12]

Objective: To synthesize **8-Bromo-5-chloroisoquinoline** from 5-bromoisoquinoline.

Materials:

- 5-Bromoisoquinoline
- N-Chlorosuccinimide (NCS)
- Concentrated Sulfuric Acid (H_2SO_4)
- Deionized Water
- Concentrated Ammonium Hydroxide
- Ethyl Acetate
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica Gel for chromatography

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 5-bromoisoquinoline (1.0 eq) in concentrated H_2SO_4 at 0°C (ice bath).
- Chlorination: Add N-Chlorosuccinimide (1.5 eq) portion-wise to the solution, ensuring the temperature remains low.
- Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80°C . Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The elevated temperature is necessary to overcome the deactivation of the ring by the existing bromine substituent.
- Workup: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice/water.
- Neutralization: Slowly neutralize the acidic solution with concentrated ammonium hydroxide until the pH is basic. Perform this step in a well-ventilated fume hood as it is highly exothermic.

- Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization to afford pure **8-Bromo-5-chloroisoquinoline**.

Chemical Reactivity

The two distinct halogen atoms on the isoquinoline core are the primary sites of reactivity. The C-Br bond is generally more reactive than the C-Cl bond in transition-metal-catalyzed cross-coupling reactions, allowing for selective functionalization.

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst can form new C-C bonds, primarily at the 8-position.
- Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines can be used to introduce nitrogen-containing functional groups.
- Nucleophilic Aromatic Substitution (S_NAr): While less common without strong activation, the halogen atoms can potentially be displaced by potent nucleophiles under harsh conditions.

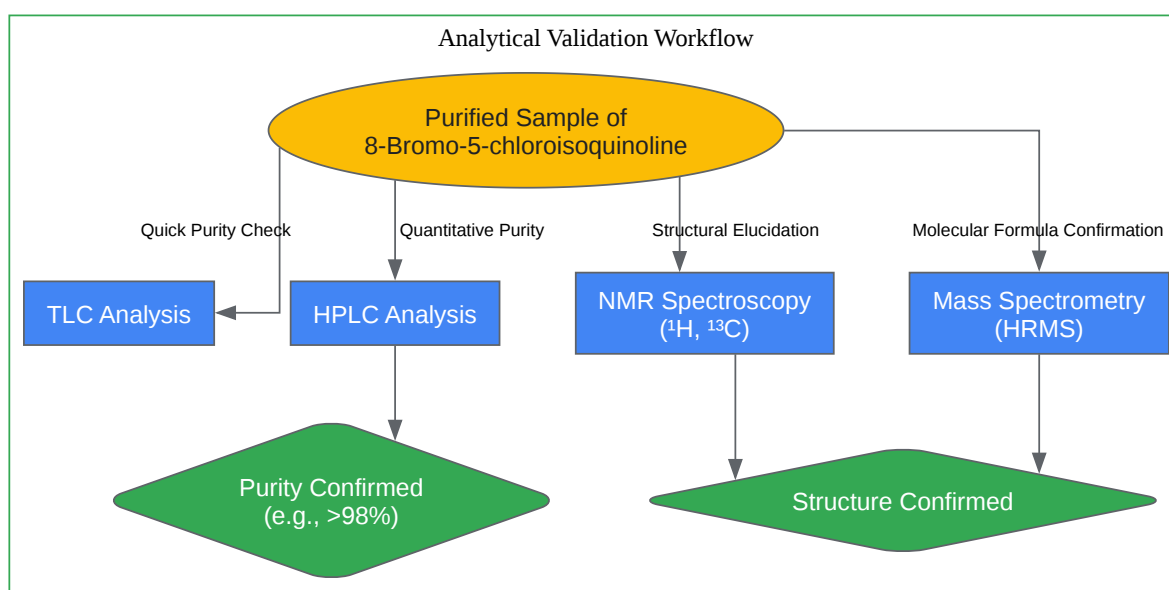
Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any experimental workflow. A multi-technique approach is required for unambiguous characterization.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and ^{13}C NMR are essential for confirming the structural integrity. The number of signals, their chemical shifts, and coupling patterns in the 1H NMR spectrum will verify the substitution pattern on the isoquinoline ring. [\[13\]](#)
- Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can verify the exact molecular formula by

providing the monoisotopic mass.[6] The characteristic isotopic pattern of bromine ($^{19}\text{Br}/^{81}\text{Br} \approx 1:1$) and chlorine ($^{35}\text{Cl}/^{37}\text{Cl} \approx 3:1$) will be readily apparent in the mass spectrum.

- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic functional group vibrations, such as C-H stretching of the aromatic ring and C=N stretching of the isoquinoline core.
- Chromatographic Methods: Purity is typically assessed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. TLC is used for rapid reaction monitoring.



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Caption: Standard workflow for the analytical validation of synthesized compounds.

Safety, Handling, and Storage

Given its classification and potential for irritation, proper safety protocols must be strictly followed when working with **8-Bromo-5-chloroisoquinoline**.

Hazard Identification

The compound is classified as hazardous. The following GHS information, based on related compounds, should be considered.[\[2\]](#)

Table 3: GHS Hazard Information

Hazard Class	Code	Statement
Acute Toxicity, Oral	H301	Toxic if swallowed
Skin Corrosion/Irritation	H315	Causes skin irritation
Serious Eye Damage/Irritation	H319	Causes serious eye irritation

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation|

- Signal Word: Danger[\[2\]](#)
- Pictogram: GHS06 (Skull and Crossbones)[\[2\]](#)

Recommended Handling Procedures

- Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[\[14\]](#) Ensure that a safety shower and eyewash station are readily accessible.[\[14\]](#)
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[\[14\]](#)
- Handling Practices: Avoid creating dust. Wash hands thoroughly after handling.[\[14\]](#) Do not eat, drink, or smoke in the laboratory.

Storage and Stability

- **Storage Conditions:** Store in a tightly sealed container in a cool, dry, and well-ventilated area. [7] Keep away from incompatible materials such as strong oxidizing agents. The compound should be stored locked up.[14]
- **Stability:** The compound is expected to be stable under recommended storage conditions. Avoid exposure to direct sunlight.[7]

Disposal

Dispose of waste material in accordance with all applicable local, state, and federal regulations. This material should be treated as hazardous chemical waste.[14]

Conclusion

8-Bromo-5-chloroisoquinoline is a synthetically valuable intermediate with a well-defined, albeit not fully reported, set of physicochemical properties. Its lipophilic nature, combined with two differentially reactive halogen atoms, makes it an attractive starting point for the development of novel compounds in the pharmaceutical and chemical industries. The successful and safe use of this compound hinges on a thorough understanding of its properties, adherence to rigorous synthetic and analytical protocols, and strict observation of safety and handling guidelines.

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